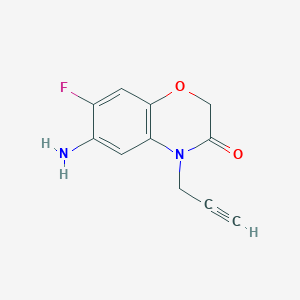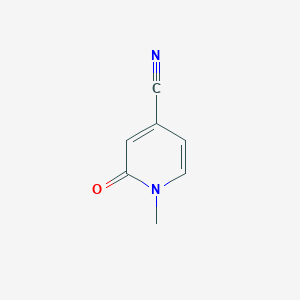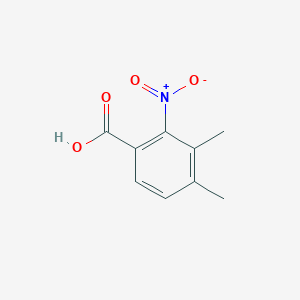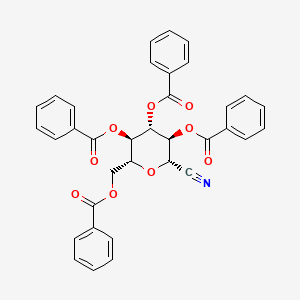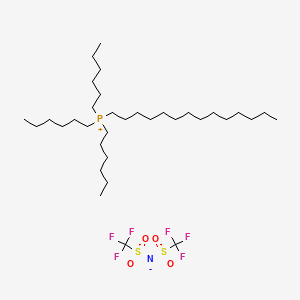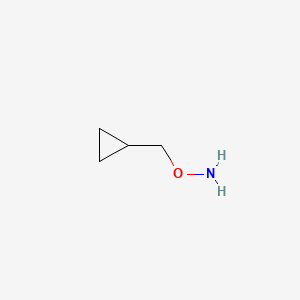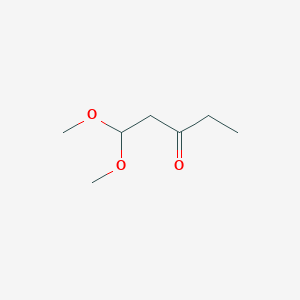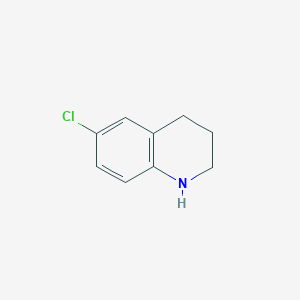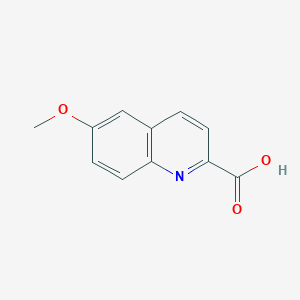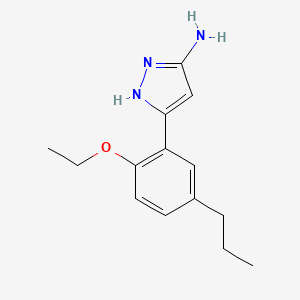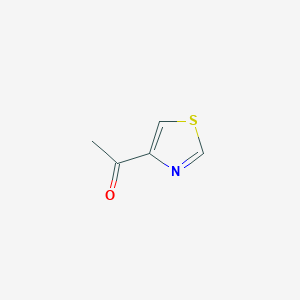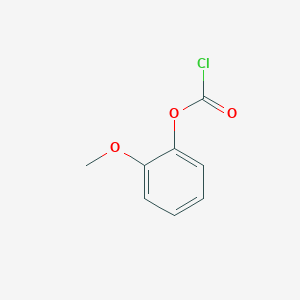
2,7-Dibromo-9-dodécylcarbazole
Vue d'ensemble
Description
2,7-Dibromo-9-dodecylcarbazole is a chemical compound with the molecular formula C24H31Br2N and a molecular weight of 493.33 . It appears as a white to yellow to green powder or crystal .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9-dodecylcarbazole involves alkylation and bromination reactions . A new and simple eco-friendly alkylation method has been reported for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9-dodecylcarbazole is characterized by two bromine atoms and a dodecyl group attached to a carbazole unit . The carbazole unit is an aromatic heterocyclic molecule with two six-membered benzene rings and a five-membered nitrogen in intramolecular conjugate compound .Physical And Chemical Properties Analysis
2,7-Dibromo-9-dodecylcarbazole is a solid at 20 degrees Celsius .Applications De Recherche Scientifique
2,7-Dibromo-9-dodécylcarbazole : Analyse complète des applications de la recherche scientifique
Applications optoélectroniques : Le this compound sert de matière première pour les polymères π-conjugués émettant de la lumière, essentiels au développement de dispositifs optoélectroniques. Ces polymères sont utilisés dans diverses applications telles que les diodes électroluminescentes organiques (OLED), les cellules photovoltaïques et les transistors à couches minces en raison de leurs excellentes propriétés électroniques .
Applications photoniques : En photonique, ce composé est utilisé pour sa capacité à manipuler et à contrôler les photons. Il est utilisé dans la synthèse de matériaux qui constituent la base des dispositifs photoniques tels que les lasers, les fibres optiques et les guides d'ondes. Les propriétés du composé contribuent aux avancées dans les technologies de communication et le traitement de l'information .
Systèmes d'énergie renouvelable : Les dérivés du composé sont des candidats potentiels pour une utilisation dans les systèmes d'énergie renouvelable. Ils peuvent être appliqués dans les cellules solaires comme couches actives qui convertissent la lumière en électricité avec un haut rendement. La recherche est en cours pour améliorer la stabilité et les performances de ces matériaux dans des conditions environnementales difficiles .
Méthodes de synthèse écologiques : Des études récentes ont rapporté de nouvelles méthodes d'alkylation écologiques pour la synthèse du this compound.
Développement de matériaux électroniques : Ce composé est également un ingrédient clé dans le développement de nouveaux matériaux électroniques. Sa structure permet la création de matériaux aux propriétés électroniques souhaitables telles qu'une conductivité élevée et une stabilité, qui sont importantes pour la prochaine génération de dispositifs électroniques .
Propriétés des matériaux avancés : Les dérivés du this compound ont été étudiés pour leurs propriétés des matériaux avancés telles que la solubilité et la stabilité. Ces propriétés les rendent adaptés à une utilisation dans les matériaux thermoélectriques qui convertissent les différences de température en tension électrique, ce qui a des applications dans la production d'énergie et la réfrigération .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,7-dibromo-9-dodecylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJGUMLGJPJNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
544436-47-7 | |
| Record name | 2,7-Dibromo-9-dodecylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2,7-Dibromo-9-dodecylcarbazole and how were they confirmed?
A1: 2,7-Dibromo-9-dodecylcarbazole is characterized by a carbazole core with two bromine atoms substituted at the 2 and 7 positions and a dodecyl chain attached to the nitrogen atom at the 9 position. The structure was confirmed using a combination of spectroscopic techniques:
- ¹H-NMR and ¹³C-NMR: These techniques provided information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments, confirming the positions of the bromine atoms and the dodecyl chain [].
- FTIR: This technique identified the functional groups present in the molecule, such as the C-H stretching vibrations of the aromatic carbazole ring and the alkyl chain [].
- DP-APCI-MS: This technique provided the molecular weight of the compound and revealed characteristic fragmentation patterns, further supporting the proposed structure. For instance, the loss of bromine atoms at the 2 and 7 positions followed by the dodecyl chain was observed [].
Q2: How does Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) help differentiate between the isomers 3,6-Dibromo-9-dodecylcarbazole and 2,7-Dibromo-9-dodecylcarbazole?
A2: Although both isomers share the same molecular formula and weight, their fragmentation patterns in DP-APCI-MS differ due to the distinct positions of the bromine atoms. The study observed that 3,6-Dibromo-9-dodecylcarbazole primarily loses the dodecyl group first, followed by the bromine atoms. Conversely, 2,7-Dibromo-9-dodecylcarbazole tends to lose the bromine atoms first, followed by the dodecyl chain. This difference in fragmentation pathways, as revealed by the unique ions detected in the mass spectra, allows for a clear distinction between the two isomers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



